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Compound of Interest

Compound Name: Dimethyl adipate-d8

Cat. No.: B12394903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated

dimethyl adipate, a valuable isotopically labeled compound for various research applications,

including metabolic studies, pharmacokinetic analysis, and as an internal standard in

quantitative mass spectrometry. This document outlines the primary synthetic strategies, details

experimental protocols for the preparation of deuterated precursors, and discusses the

analytical methods crucial for verifying the final product's identity and isotopic enrichment.

Introduction
Deuterium-labeled compounds are powerful tools in drug discovery and development. The

replacement of hydrogen with its heavier isotope, deuterium, can subtly alter the

physicochemical properties of a molecule, leading to significant changes in its metabolic fate.

This "kinetic isotope effect" can slow down metabolism at specific sites, potentially improving a

drug's pharmacokinetic profile. Furthermore, the distinct mass of deuterium makes these

compounds ideal tracers and internal standards for highly sensitive analytical techniques like

mass spectrometry. Dimethyl adipate, as a simple diester, serves as a fundamental building

block and a model compound for studying ester metabolism and stability. Its deuterated

analogue, therefore, is of significant interest to researchers in these fields.
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The most direct and common approach to synthesizing deuterated dimethyl adipate involves

the esterification of a deuterated adipic acid precursor with a deuterated methanol. This

strategy ensures the highest possible level of deuterium incorporation into the final molecule.

The primary isotopologues of interest are dimethyl adipate-d10 (where the adipoyl moiety is

fully deuterated) and fully deuterated dimethyl adipate-d14 (where both the adipoyl and methyl

groups are deuterated).

The general synthetic pathway can be visualized as a two-step process:

Synthesis of Deuterated Precursors: This involves the preparation of deuterated adipic acid

and/or deuterated methanol.

Esterification: The deuterated precursors are then reacted to form the final deuterated

dimethyl adipate.

Precursor Synthesis

EsterificationAdipic Acid Deuterated Adipic Acid
H/D Exchange
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Caption: General workflow for the synthesis of deuterated dimethyl adipate.

Experimental Protocols
Synthesis of Deuterated Precursors
3.1.1. Adipic Acid-d10

While adipic acid-d10 is commercially available from various suppliers of isotopically labeled

compounds, it can also be synthesized in the laboratory. A common method involves
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heterogeneous catalytic hydrogen-deuterium (H/D) exchange of adipic acid in heavy water

(D₂O).

Experimental Protocol: Catalytic H/D Exchange of Adipic Acid

Catalyst Preparation: A platinum or palladium catalyst on a carbon support (e.g., 5% Pt/C or

10% Pd/C) is typically used. The catalyst should be pre-reduced under a stream of

deuterium gas to ensure its activity.

Reaction Setup: In a high-pressure reactor, adipic acid is dissolved in an excess of heavy

water (D₂O, 99.8 atom % D). The catalyst is then added to the solution.

Reaction Conditions: The reactor is purged with deuterium gas and then pressurized. The

reaction mixture is heated and stirred vigorously to ensure efficient mixing and contact

between the substrate, solvent, and catalyst. Typical conditions can range from 100-150 °C

and 10-50 bar of D₂ pressure. The reaction is monitored over time for deuterium

incorporation.

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The D₂O is

evaporated under reduced pressure, and the resulting deuterated adipic acid can be further

purified by recrystallization from a suitable solvent (e.g., a mixture of D₂O and an organic

solvent).

Parameter Value

Starting Material Adipic Acid

Deuterium Source Heavy Water (D₂O)

Catalyst 5% Pt/C or 10% Pd/C

Temperature 100-150 °C

Pressure 10-50 bar D₂

Typical Yield >90%

Isotopic Purity >98 atom % D
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Table 1: Typical reaction parameters for the synthesis of adipic acid-d10 via H/D exchange.

3.1.2. Methanol-d4

Methanol-d4 (CD₃OD) can be synthesized through various methods. One common industrial

method is the catalytic hydrogenation of carbon monoxide or carbon dioxide with deuterium

gas.

Experimental Protocol: Synthesis of Methanol-d4 from CO and D₂

Catalyst: A copper-zinc oxide-alumina (Cu/ZnO/Al₂O₃) catalyst is commonly employed for

this synthesis.

Reaction Setup: A high-pressure flow reactor is used. A mixture of carbon monoxide and

deuterium gas (syngas) is passed over the heated catalyst bed.

Reaction Conditions: The reaction is typically carried out at high pressures (50-100 atm) and

elevated temperatures (200-300 °C). The ratio of D₂ to CO is a critical parameter to optimize

for maximum conversion.

Product Collection and Purification: The product stream, containing methanol-d4, unreacted

gases, and byproducts, is cooled to condense the methanol-d4. The crude product is then

purified by fractional distillation to achieve high isotopic and chemical purity.

Parameter Value

Starting Materials Carbon Monoxide (CO), Deuterium Gas (D₂)

Catalyst Cu/ZnO/Al₂O₃

Temperature 200-300 °C

Pressure 50-100 atm

Typical Yield Variable, depends on process

Isotopic Purity >99.5 atom % D

Table 2: Typical reaction parameters for the synthesis of methanol-d4.
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Esterification of Deuterated Precursors
The final step is the esterification of deuterated adipic acid with deuterated methanol. The

Fischer-Speier esterification is a classic and effective method for this transformation.

Experimental Protocol: Fischer Esterification of Adipic Acid-d10 with Methanol-d4

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube,

adipic acid-d10 is dissolved in an excess of methanol-d4.

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-

toluenesulfonic acid (TsOH), is carefully added to the reaction mixture. To maintain high

isotopic purity, it is advisable to use deuterated sulfuric acid (D₂SO₄) if available.

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this

temperature for several hours. The progress of the reaction can be monitored by techniques

such as thin-layer chromatography (TLC) or gas chromatography (GC). To drive the

equilibrium towards the product, a Dean-Stark apparatus can be used to remove the D₂O

formed during the reaction.

Work-up and Purification: After the reaction is complete, the mixture is cooled to room

temperature. The excess methanol-d4 is removed under reduced pressure. The residue is

dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a

saturated sodium bicarbonate solution (prepared with D₂O to minimize back-exchange) to

neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an

anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to

yield the crude deuterated dimethyl adipate.

Final Purification: The crude product can be purified by vacuum distillation or column

chromatography to obtain the final high-purity deuterated dimethyl adipate.
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Parameter Value

Reactants Adipic Acid-d10, Methanol-d4

Catalyst Sulfuric Acid (or D₂SO₄)

Temperature Reflux

Reaction Time 4-8 hours

Purification Vacuum Distillation

Expected Yield 80-95%

Expected Isotopic Purity >98 atom % D

Table 3: Typical reaction parameters for the Fischer esterification to produce deuterated

dimethyl adipate.
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Caption: Workflow for the Fischer esterification of deuterated precursors.

Characterization and Data Analysis
The successful synthesis and isotopic enrichment of deuterated dimethyl adipate must be

confirmed through rigorous analytical techniques. The primary methods for characterization are

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of the synthesized molecule and for

determining the degree and position of deuteration.

¹H NMR: In a fully deuterated dimethyl adipate-d14, the proton NMR spectrum should show

no signals corresponding to the adipoyl or methyl protons. The presence of any residual

signals would indicate incomplete deuteration. For dimethyl adipate-d10, the spectrum would

show a singlet corresponding to the six methyl protons, with the absence of signals from the

adipoyl chain.

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl and methylene carbons.

The signals for deuterated carbons will be split into multiplets due to C-D coupling and will be

significantly attenuated in intensity.

²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in the

molecule, providing a definitive confirmation of their presence and location.

Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the molecular weight of the

deuterated compound and for quantifying the isotopic enrichment.

Molecular Ion Peak: The mass spectrum of deuterated dimethyl adipate will show a

molecular ion peak corresponding to its increased mass due to the incorporated deuterium

atoms. For example, the molecular weight of non-labeled dimethyl adipate (C₈H₁₄O₄) is

approximately 174.19 g/mol . The fully deuterated analogue, dimethyl adipate-d14

(C₈D₁₄O₄), would have a molecular weight of approximately 188.28 g/mol .

Isotopic Distribution: High-resolution mass spectrometry can be used to analyze the isotopic

distribution of the molecular ion peak. This allows for the calculation of the percentage of

molecules that are fully deuterated versus those that have lower levels of deuterium

incorporation. This data is crucial for determining the isotopic purity of the synthesized

compound.[1][2]

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can also provide

structural information. The fragmentation of deuterated compounds may differ slightly from

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10976818/
https://pubmed.ncbi.nlm.nih.gov/25044895/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


their non-deuterated counterparts, and these differences can be used to confirm the location

of the deuterium labels.

Analytical Technique
Expected Observation for
Dimethyl Adipate-d14

Purpose

¹H NMR
Absence of signals for adipoyl

and methyl protons

Confirm deuteration, assess

isotopic purity

¹³C NMR
Attenuated and split signals for

deuterated carbons
Structural confirmation

²H NMR

Signals corresponding to

deuterium at expected

positions

Direct detection of deuterium

Mass Spectrometry
Molecular ion peak at m/z ≈

188
Confirm molecular weight

HRMS

Isotopic distribution centered

around the fully deuterated

mass

Quantify isotopic enrichment

Table 4: Summary of analytical techniques for the characterization of deuterated dimethyl

adipate.

Conclusion
The synthesis of deuterated dimethyl adipate is a valuable process for researchers in the fields

of drug metabolism, pharmacokinetics, and analytical chemistry. By employing a strategy that

involves the synthesis of deuterated precursors followed by a robust esterification reaction, it is

possible to produce highly enriched deuterated dimethyl adipate. Careful execution of the

experimental protocols and thorough characterization using NMR and mass spectrometry are

essential to ensure the quality and reliability of the final product for its intended applications.

This guide provides the foundational knowledge and practical steps for the successful

synthesis and analysis of this important isotopically labeled compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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